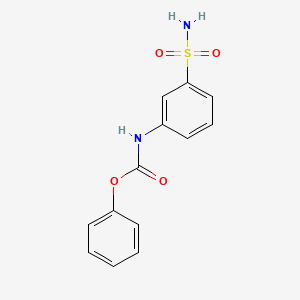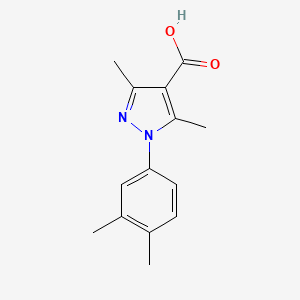![molecular formula C6H13NO B1416585 méthyl[(2R)-oxolan-2-ylméthyl]amine CAS No. 1283095-81-7](/img/structure/B1416585.png)
méthyl[(2R)-oxolan-2-ylméthyl]amine
Vue d'ensemble
Description
Methyl[(2R)-oxolan-2-ylmethyl]amine is a chemical compound with the molecular formula C6H13NO. It is a derivative of oxolane, a five-membered ring containing one oxygen atom.
Applications De Recherche Scientifique
Methyl[(2R)-oxolan-2-ylmethyl]amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
Target of Action
The primary targets of the compound “methyl[(2R)-oxolan-2-ylmethyl]amine” are currently unknown. This compound is a small molecule with a molecular weight of 115.18 . It is crucial to identify the targets of this compound to understand its potential therapeutic applications.
Mode of Action
It’s known that amines can react with aldehydes and ketones to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .
Biochemical Pathways
For instance, they can be involved in the formation of alkaloids, which are specialized metabolites derived from amino acids containing a nitrogen heterocycle .
Analyse Biochimique
Biochemical Properties
Methyl[(2R)-oxolan-2-ylmethyl]amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been observed to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. The interaction between methyl[(2R)-oxolan-2-ylmethyl]amine and these enzymes can lead to the formation of aldehydes and hydrogen peroxide, which are crucial in various metabolic processes .
Cellular Effects
Methyl[(2R)-oxolan-2-ylmethyl]amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain signaling pathways that are involved in cell growth and differentiation. Additionally, methyl[(2R)-oxolan-2-ylmethyl]amine can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular function .
Molecular Mechanism
The molecular mechanism of action of methyl[(2R)-oxolan-2-ylmethyl]amine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl[(2R)-oxolan-2-ylmethyl]amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl[(2R)-oxolan-2-ylmethyl]amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl[(2R)-oxolan-2-ylmethyl]amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Methyl[(2R)-oxolan-2-ylmethyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of methyl[(2R)-oxolan-2-ylmethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via amine transporters and subsequently distributed to various organelles, where it can exert its biological effects .
Subcellular Localization
Methyl[(2R)-oxolan-2-ylmethyl]amine exhibits specific subcellular localization patterns that influence its activity and function. It may be targeted to particular compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action. The subcellular localization of methyl[(2R)-oxolan-2-ylmethyl]amine can affect its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2R)-oxolan-2-ylmethyl]amine typically involves the reaction of oxolane derivatives with methylamine. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of methyl[(2R)-oxolan-2-ylmethyl]amine may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[(2R)-oxolan-2-ylmethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane Derivatives: Compounds containing the oxetane ring share similar reactivity and applications.
Tetrahydrofuran Derivatives: These compounds have structural similarities and are used in similar contexts.
Uniqueness
Methyl[(2R)-oxolan-2-ylmethyl]amine is unique due to its specific configuration and the presence of the oxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications .
Propriétés
IUPAC Name |
N-methyl-1-[(2R)-oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDVVHGQMPPEI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)


![{4-[(Difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B1416518.png)





